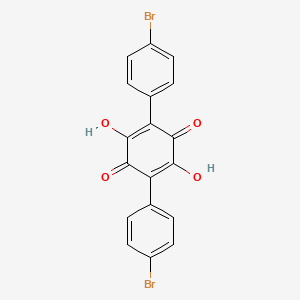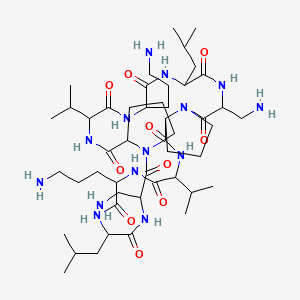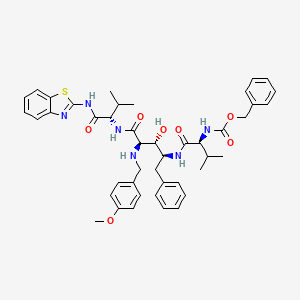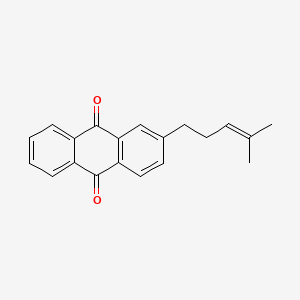
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is a complex organic compound that belongs to the class of benzoquinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone typically involves multi-step organic reactions. The starting materials might include substituted benzoquinones and indole derivatives. Common synthetic routes may involve:
Step 1: Formation of the benzoquinone core through oxidation reactions.
Step 2: Introduction of methoxy groups via methylation reactions.
Step 3: Coupling of indole derivatives through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinones.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: A simpler benzoquinone derivative.
3,6-Di(1H-indol-3-yl)-1,4-benzoquinone: A related compound with indole groups.
Uniqueness
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is unique due to its complex structure, which includes both methoxy and indole groups. This complexity might confer unique biological activities and chemical reactivity compared to simpler benzoquinone derivatives.
特性
CAS番号 |
56489-20-4 |
|---|---|
分子式 |
C34H34N2O4 |
分子量 |
534.6 g/mol |
IUPAC名 |
2,5-dimethoxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H34N2O4/c1-19(2)7-9-21-11-13-27-23(15-21)25(17-35-27)29-31(37)34(40-6)30(32(38)33(29)39-5)26-18-36-28-14-12-22(16-24(26)28)10-8-20(3)4/h7-8,11-18,35-36H,9-10H2,1-6H3 |
InChIキー |
YCLDWXNPPQFVMS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)OC)C4=CNC5=C4C=C(C=C5)CC=C(C)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


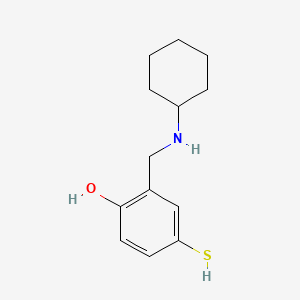
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
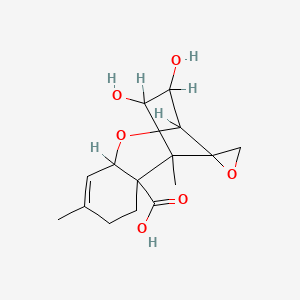
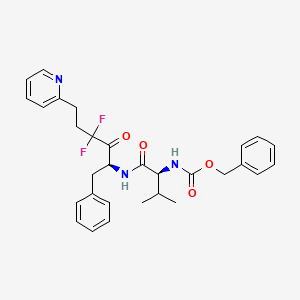
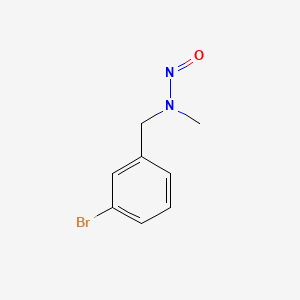
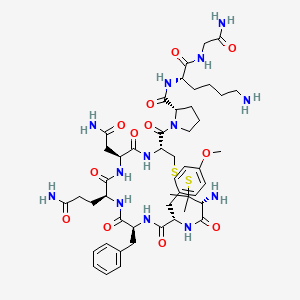
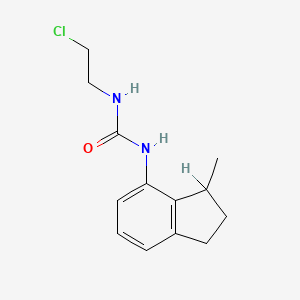
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

